molecular formula C17H23ClN2O B2478156 (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411329-85-4

(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide

Número de catálogo B2478156
Número CAS: 2411329-85-4
Peso molecular: 306.83
Clave InChI: DGHWEDNVHWTCHA-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

TAK-659 inhibits (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide by binding to the enzyme's active site, preventing its activation and downstream signaling. (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and survival of B cells. Inhibition of (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide signaling induces apoptosis in B-cell malignancies and can enhance the efficacy of other anti-cancer agents.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies and inhibit (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide signaling. In preclinical studies, TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide. TAK-659 has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 is a potent and selective (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitor that has shown promising results in preclinical studies. However, like all small molecule inhibitors, TAK-659 has limitations, including the potential for off-target effects and the development of resistance. In addition, the efficacy of TAK-659 may be limited by the heterogeneity of B-cell malignancies and the presence of microenvironmental factors that can promote tumor growth and survival.

Direcciones Futuras

There are several future directions for the development of TAK-659 and (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors in general. One area of research is the identification of biomarkers that can predict response to (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors and guide patient selection. Another area of research is the development of combination therapies that can enhance the efficacy of (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors and overcome resistance. Finally, the development of more potent and selective (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide inhibitors with improved pharmacokinetic properties may further improve the clinical utility of this class of drugs.

Métodos De Síntesis

TAK-659 can be synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis starts with the preparation of 3-(4-chlorophenyl)cyclobutanone, which is then converted to the corresponding alcohol using a Grignard reagent. The alcohol is then converted to the corresponding bromide, which is coupled with N,N-dimethyl-1,2-diaminoethane to form the dimethylaminoethyl bromide intermediate. This intermediate is then coupled with the acetylene derivative to form the final product, TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 demonstrated potent inhibition of (E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide signaling and induced apoptosis in B-cell malignancies. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide.

Propiedades

IUPAC Name

(E)-N-[[3-(4-chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c1-20(2)9-3-4-17(21)19-12-13-10-15(11-13)14-5-7-16(18)8-6-14/h3-8,13,15H,9-12H2,1-2H3,(H,19,21)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHWEDNVHWTCHA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1CC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1CC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.